molecular formula C18H22N2O3S B427132 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide

2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B427132
M. Wt: 346.4g/mol
InChI Key: STHOSCJOXHYMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an aromatic sulfonamide and an amide group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:

    Formation of the Sulfonamide: The reaction between 2-ethyl-6-methylaniline and benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.

    Amidation Reaction: The sulfonamide intermediate is then reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]propanamide
  • N-(2-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide
  • N-(2-ethyl-6-methylphenyl)-2-[(methylsulfonyl)amino]propanamide

Uniqueness

2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both an ethyl and a methyl group on the aromatic ring, which may influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and amide groups can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13(2)17(15)19-18(21)14(3)20-24(22,23)16-11-6-5-7-12-16/h5-12,14,20H,4H2,1-3H3,(H,19,21)

InChI Key

STHOSCJOXHYMFS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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